2,2-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
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Overview
Description
2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one: is a fluorinated organic compound that contains a boronic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, catalyst, and reaction conditions can be optimized to increase yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorine atoms can be oxidized to form difluorocarbonyl compounds.
Reduction: : The compound can be reduced to form difluoromethyl groups.
Substitution: : The boronic acid derivative can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: : Difluorocarbonyl compounds.
Reduction: : Difluoromethyl groups.
Substitution: : Various substituted boronic acid derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : It can be used as a probe in biological studies to investigate enzyme mechanisms and interactions.
Industry: : It can be used in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on the specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The boronic acid moiety can form reversible covalent bonds with biological targets, which can modulate their activity.
Comparison with Similar Compounds
This compound is unique due to its difluoromethyl group and boronic acid derivative. Similar compounds include:
Boric acid derivatives: : These compounds share the boronic acid moiety but may lack the difluoromethyl group.
Fluorinated organic compounds: : These compounds contain fluorine atoms but may not have the boronic acid derivative.
Properties
CAS No. |
1022154-90-0 |
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Molecular Formula |
C14H17BF2O3 |
Molecular Weight |
282.1 |
Purity |
95 |
Origin of Product |
United States |
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